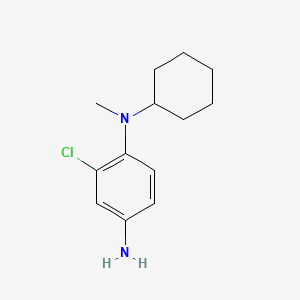

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline

Description

Properties

IUPAC Name |

2-chloro-1-N-cyclohexyl-1-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(15)9-12(13)14/h7-9,11H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFJCDGNNBDKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235216 | |

| Record name | 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85896-15-7 | |

| Record name | 2-Chloro-N1-cyclohexyl-N1-methyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85896-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085896157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(N-cyclohexyl-N-methylamino)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-(N-CYCLOHEXYL-N-METHYLAMINO)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UYA8EP1EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorination and Formation of 3-Chloro-4-methylaniline Intermediate

- Starting from p-nitrotoluene (PNT) , chlorination is performed to introduce the chlorine atom at the 3-position relative to the methyl group.

- Chlorination conditions involve controlled addition of chlorine gas under stirring at 70–80 °C for about 10 minutes, ensuring selective chlorination without over-chlorination or side reactions.

- The chlorinated product is then washed and refined to remove impurities.

- Reduction of the nitro group to an amine is achieved via catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon) or chemical reduction with iron powder or sodium sulfide.

- This method yields 3-chloro-4-methylaniline with high purity (>98.5%) and good yield (~95-98%).

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Cl2 gas, 70–80 °C, 10 min | ~98 | Controlled temperature and stirring |

| Washing & Refining | Water wash, rectification | - | Removes unreacted chlorine and byproducts |

| Reduction | H2 gas, metal catalyst, 110 ± 5 °C | >98 | Catalytic hydrogenation preferred |

Introduction of N-cyclohexyl-N-methylamino Group

- The key step to obtain this compound is the substitution of the amino group with the N-cyclohexyl-N-methylamino moiety.

- This can be achieved by nucleophilic aromatic substitution or reductive amination on the 3-chloro-4-aminobenzene intermediate.

- A plausible route involves reacting 3-chloro-4-aminobenzene with N-cyclohexyl-N-methylamine under conditions favoring substitution, possibly using a coupling reagent or catalyst to facilitate the amination.

- Alternatively, reductive amination can be performed by reacting 3-chloro-4-aminobenzaldehyde derivatives with cyclohexylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

- Specific literature on this exact substitution is limited, but analogous methods for introducing dialkylamino groups on aromatic rings are well documented in synthetic organic chemistry.

Reduction of Nitro Compounds (If Starting from Nitro Precursors)

- When starting from nitro-substituted intermediates, reduction is typically performed using iron powder in acidic aqueous media or catalytic hydrogenation.

- A reported procedure for related compounds uses iron powder (5 equivalents) with 2 N HCl and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvent at room temperature for 30 minutes, followed by neutralization and extraction.

- This method provides high yields (~83%) and good purity of the amine product.

Comparative Table of Preparation Methods

Research Findings and Notes

- The liquid-phase catalytic hydrogenation method is preferred industrially for reduction steps due to higher yield, better product quality, and lower environmental impact compared to chemical reductions.

- Chlorination of p-nitrotoluene is a critical step requiring precise temperature and chlorine feed control to avoid over-chlorination and side reactions.

- The introduction of the N-cyclohexyl-N-methylamino group is less documented but can be inferred from standard aromatic amine substitution chemistry.

- Purification typically involves washing, rectification, and chromatographic techniques to achieve high purity suitable for pharmaceutical or dye intermediate applications.

- Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used for purity assessment and preparative isolation.

Chemical Reactions Analysis

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it valuable for developing new materials and chemicals. For example, it can be oxidized to form quinones or reduced to yield amine derivatives, which are useful in further synthetic pathways.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Quinones |

| Reduction | Amine Derivatives |

| Substitution | Functionalized Aromatics |

Biology

In biological research, 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline is studied for its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can either inhibit or activate these enzymes, influencing the pharmacokinetics of various drugs.

Case Study: Research has shown that this compound can alter gene expression related to oxidative stress and apoptosis in cellular models, indicating its potential role in therapeutic applications targeting these pathways .

Medicine

The compound's pharmacological properties are being explored for potential therapeutic applications. Its interactions with biomolecules suggest that it may have implications in drug design, particularly in developing agents that modulate enzyme activity.

Research Insight: Ongoing studies are investigating its efficacy as a drug candidate for treating conditions linked to enzyme dysfunctions, such as certain cancers or metabolic disorders .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its stability under various conditions makes it suitable for use in formulations where consistent performance is required.

Analytical Methods: The compound can be analyzed using high-performance liquid chromatography (HPLC), allowing for the detection and quantification of impurities in pharmaceutical preparations. The method involves using acetonitrile and phosphoric acid as mobile phases, making it adaptable for mass spectrometry applications .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s N-cyclohexyl-N-methylamino group introduces significant steric bulk compared to the phenoxy, benzyloxy, or benzyl groups in analogs. This likely affects solubility and binding interactions in biological systems.

- Lipophilicity : The LogP of 3.88 for the target compound suggests moderate hydrophobicity, comparable to other chloro-substituted anilines. Analogs with larger aromatic substituents (e.g., benzyloxy) may exhibit higher LogP values, though exact data are unavailable.

Analytical and Industrial Relevance

- HPLC Analysis : The target compound is separable via reverse-phase HPLC using a Newcrom R1 column, highlighting its stability under analytical conditions .

- Scalability : Analog synthesis methods (e.g., Fe/NH₄Cl reduction or NaBH₄/I₂ reductive amination ) emphasize cost-effectiveness and scalability for industrial production.

Biological Activity

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline is a compound that has garnered attention due to its potential biological activities, particularly its interactions with various enzymes and cellular processes. This article delves into the biochemical properties, mechanisms of action, and relevant research findings surrounding this compound.

The compound is primarily known for its interactions with cytochrome P450 enzymes , which are essential for drug metabolism and the detoxification of xenobiotics. These interactions can lead to either inhibition or activation of the enzymes, depending on the specific isoform involved. Such modulation can significantly impact drug efficacy and toxicity profiles in biological systems.

Cellular Effects

This compound influences various cellular functions by modulating signaling pathways, gene expression, and metabolic processes. Research indicates that it can alter the expression of genes related to oxidative stress response and apoptosis, suggesting a role in cellular survival and death mechanisms.

The molecular mechanism through which this compound exerts its effects involves binding interactions with biomolecules, including enzymes and proteins. It has been observed to inhibit certain enzyme activities by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism underscores its potential as a pharmacological agent.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound are dose-dependent in animal models. At lower doses, the compound may exhibit minimal adverse effects; however, higher doses can lead to toxicity and other adverse reactions. This variability emphasizes the need for careful dosage considerations in therapeutic applications.

Metabolic Pathways

The compound participates in several metabolic pathways predominantly mediated by cytochrome P450 enzymes. Understanding these pathways is crucial for predicting how this compound behaves in biological systems and its potential interactions with other drugs.

Transport and Distribution

Within biological systems, this compound is transported via various mechanisms that involve interaction with transporters and binding proteins. These interactions facilitate its movement across cell membranes and accumulation in specific tissues, which can influence its pharmacological effects.

Subcellular Localization

The localization of this compound within cells is influenced by its chemical properties and interactions with cellular components. It has been detected in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum, indicating its diverse functional roles within the cell.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction : A significant study highlighted its interaction with cytochrome P450 enzymes, demonstrating how it could inhibit or activate these enzymes depending on concentration and specific isoforms involved.

- Gene Expression Modulation : Another research finding indicated that treatment with this compound altered gene expression profiles associated with oxidative stress, suggesting potential applications in conditions where oxidative damage is a concern.

- Toxicity Assessment : Toxicological assessments revealed that while low doses were generally safe, higher concentrations led to observable toxic effects in animal models, necessitating further investigation into safety margins for therapeutic use.

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution followed by reductive amination. A typical approach involves:

Condensation : Reacting 2-chloro-4-nitroaniline derivatives with cyclohexylmethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

Reduction : The nitro group is reduced to an amine using Fe/NH₄Cl in ethanol/water under reflux, achieving yields >80% .

Optimization Tips :

- Use excess Fe powder to ensure complete reduction.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H-NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and cyclohexyl/methylamino groups (δ 1.2–2.5 ppm) .

- Melting Point : Compare experimental values (e.g., 178–180°C) with literature data to assess purity .

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Methodological Answer:

- Software Tools : Use SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids to identify disordered regions .

- Validation : Cross-check with PLATON to detect missed symmetry or twinning .

- Example : In a study of a similar aniline derivative, R-factor convergence to <0.05 required iterative refinement of anisotropic displacement parameters .

Q. What strategies mitigate byproduct formation during the condensation step?

Methodological Answer:

- Side Reactions : Competing O-alkylation or dimerization.

- Mitigation :

- Purification : Column chromatography (SiO₂, gradient elution) removes unreacted starting materials .

Q. How is this compound utilized in designing kinase inhibitors, and what structural modifications enhance activity?

Methodological Answer:

- Role : The aniline moiety acts as a hinge-binding group in EGFR/HER2 inhibitors.

- Modifications :

- Case Study : A derivative with a 3-(trifluoromethyl)phenoxy group showed IC₅₀ = 12 nM against HER2 .

Key Considerations for Researchers

- Solubility Challenges : Use co-solvents like THF/water (3:1) for reactions involving polar intermediates .

- Scale-Up : Replace Fe-based reduction with catalytic hydrogenation (Pd/C, H₂) to reduce metal waste .

- Data Reproducibility : Validate synthetic protocols across ≥3 independent trials to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.